(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid
Overview
Description
Synthesis Analysis
This compound serves as a model substrate for studying and developing new synthetic reactions. It allows researchers to explore various methods for creating complex molecules with potential applications in various fields, including pharmaceuticals and materials science.Molecular Structure Analysis
The molecular formula of “(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid” is C11H21NO2 . The structure can be modified to create ligands that bind to specific receptors or enzymes in the body. Studying these interactions helps researchers understand various biological processes and develop targeted therapies.Chemical Reactions Analysis
“this compound” is used to prepare metallo-amide bases and selective generation of silylketene acetals . It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C11H22ClNO2 . Its molecular weight is 235.75 . The compound is a solid .Scientific Research Applications
Synthesis and Derivatives
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a derivative of 2,2,6,6-tetramethylpiperidine, has been extensively researched for its synthesis and derivatives. Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine results in high yield tetramethylpiperidine derivatives (Kashparova et al., 2002). Additionally, nitroxide spin-labeled tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is a notable derivative for its potential in material science and biochemistry (Toniolo et al., 1998).
Catalysis and Oxidation Reactions
The compound and its derivatives are used in catalysis and as oxidants. The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a stoichiometric oxidation reagent, is noteworthy for its efficiency in various oxidation reactions (Mercadante et al., 2013). Electrochemical oxidation of alcohols and aldehydes to carboxylic acids is facilitated by derivatives like 4-acetamido-TEMPO, demonstrating its utility in synthesizing medical compounds (Rafiee et al., 2018).
Material Science and Biochemistry
In material science, this compound has applications in the development of environmentally friendly catalytic oxidation systems, such as the TEMPO-catalyzed alcohol oxidation system, which is efficient and recyclable (Li & Zhang, 2009). Its derivatives are also employed in novel methods for the synthesis of formylated polystyrene, indicating its utility in polymer chemistry (Yoshida et al., 1993).
Biochemical Applications
Biochemically, derivatives like TEMPO are utilized in solid-phase synthesis of peptides, indicating their significance in peptide research and potential drug development (Martin et al., 2001).
Environmental and Industrial Applications
Environmentally, the compound's derivatives play a role in wasteless technologies for alcohol oxidation, showcasing potential in chemical and pharmaceutical industries (Zhukova et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid are currently unknown. The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products
Mode of Action
As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating ion channels, or altering cellular signaling pathways . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
Given its structural similarity to other piperidine derivatives, it may potentially influence a variety of biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h8,12H,5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZDTBPIGOXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397704 | |
Record name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34635-77-3 | |
Record name | (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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